tert-butyl N-(2-methoxy-3-oxopropyl)carbamate
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Overview
Description
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate is an organic compound with the molecular formula C9H17NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, and its methoxy and oxopropyl groups, which contribute to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methoxy-3-oxopropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which prevents hydrolysis. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-methyl-3-oxopropyl)carbamate
- tert-Butyl (3-oxopropyl)carbamate
- tert-Butyl methyl(2-oxoethyl)carbamate
Uniqueness
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a building block in the development of complex molecules .
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxy-3-oxopropyl)carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h6-7H,5H2,1-4H3,(H,10,12) |
InChI Key |
YFWKJMXMHRDESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C=O)OC |
Origin of Product |
United States |
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